molecular formula C23H13ClN2O7 B341713 2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341713
M. Wt: 464.8 g/mol
InChI Key: OWVQCEOHYXPGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, chlorophenyl, and dioxoisoindoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(3-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl and chlorophenyl groups can interact with biological macromolecules, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: shares similarities with other nitrophenyl and chlorophenyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H13ClN2O7

Molecular Weight

464.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H13ClN2O7/c24-15-2-1-3-17(11-15)25-21(28)18-9-6-14(10-19(18)22(25)29)23(30)33-12-20(27)13-4-7-16(8-5-13)26(31)32/h1-11H,12H2

InChI Key

OWVQCEOHYXPGDY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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